Zileuton is a medication that has been extensively studied for its role as a 5-lipoxygenase inhibitor, which is a key enzyme in the biosynthesis of leukotrienes from arachidonic acid. Leukotrienes are inflammatory mediators implicated in various diseases, including asthma, allergic rhinitis, and other inflammatory conditions. Zileuton's ability to modulate leukotriene production makes it a valuable therapeutic agent in the treatment of these conditions356.
Zileuton-d4 is classified as a leukotriene synthesis inhibitor. It is derived from zileuton, which was first approved for clinical use in the 1990s as a treatment for asthma. The deuterated form, Zileuton-d4, contains four deuterium atoms, which are isotopes of hydrogen. This modification enhances the stability and allows for more precise tracking in metabolic studies.
The synthesis of Zileuton-d4 typically involves deuteration processes that modify specific hydrogen atoms in the zileuton molecule to deuterium. This can be achieved through various chemical reactions, including:
The precise synthetic route can vary based on the desired purity and yield of Zileuton-d4, but it generally follows established protocols for synthesizing deuterated compounds.
Zileuton-d4 shares a similar molecular structure to zileuton but is distinguished by the presence of four deuterium atoms. The molecular formula for zileuton is C_11H_14N_2O_3S, while for Zileuton-d4, it can be represented as C_11D_4N_2O_3S.
Key structural features include:
The exact structural data can be confirmed through techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Zileuton-d4 undergoes similar chemical reactions as zileuton due to its analogous structure. The primary reaction involves the inhibition of 5-lipoxygenase, preventing the conversion of arachidonic acid into leukotrienes.
Key reactions include:
These reactions are crucial for understanding how Zileuton-d4 behaves in biological systems compared to its non-deuterated counterpart.
The mechanism of action for Zileuton-d4 involves competitive inhibition of 5-lipoxygenase. By binding to this enzyme, Zileuton-d4 effectively reduces the production of leukotrienes such as leukotriene B4 and cysteinyl leukotrienes, which are mediators of inflammation and bronchoconstriction.
Research indicates that:
Zileuton-d4 exhibits properties similar to those of zileuton but with variations due to its deuteration:
Characterization techniques such as infrared spectroscopy and mass spectrometry provide detailed insights into these properties.
Zileuton-d4 is primarily used in pharmacological research to:
Its unique isotopic labeling allows researchers to trace metabolic pathways accurately, contributing valuable data to the field of medicinal chemistry and pharmacology.
Zileuton-d4 (C₁₁H₈D₄N₂O₂S; CAS: 1189878-76-9) is a deuterium-labeled analog of the 5-lipoxygenase (5-LO) inhibitor zileuton. Its molecular weight is 240.31 g/mol, with four deuterium atoms replacing hydrogen at the ethyl group’s terminal methyl position (1,1,2,2-tetradeuteroethyl modification). This isotopic labeling preserves the compound’s biochemical activity while creating a distinct mass difference of 4 Da relative to unlabeled zileuton (molecular weight 236.27 g/mol). The deuterium atoms confer kinetic stability via stronger carbon-deuterium bonds, minimizing isotopic exchange in biological matrices. This stability is critical for its use as an internal standard in mass spectrometry, where consistent mass separation (Δm/z = 4) ensures accurate quantification without interfering with the analyte’s chromatographic behavior or ionization efficiency [3] [5].
Table 1: Molecular Descriptors of Zileuton-d4
Property | Value |
---|---|
CAS Number | 1189878-76-9 |
Molecular Formula | C₁₁H₈D₄N₂O₂S |
Exact Mass | 240.087 Da |
Isotopic Substitution Site | Ethyl group (C[²H]₃) |
LogP | 3.246 |
Primary MS/MS Transition | m/z 241.2 → 165.1 (positive mode) |
Zileuton-d4 is indispensable in liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis for quantifying zileuton in biological samples. Its near-identical chemical properties to unlabeled zileuton ensure co-elution and matched extraction efficiency, while its distinct mass signature (monitored via MRM transitions m/z 241.2→165.1 vs. zileuton’s 237.3→161.2) enables precise correction for matrix effects and recovery losses. Key validations include:
Table 2: Analytical Performance of Zileuton-d4 in LC-MS/MS Methods
Parameter | Protein Precipitation [8] | Liquid-Liquid Extraction [1] |
---|---|---|
Linear Range (ng/mL) | 20–8,000 | 50.5–10,012 |
LLOQ (ng/mL) | 20.0 | 50.5 |
Run Time (min) | 2.1 | 2.0 |
Recovery (%) | 92–98 | >85 |
Precision (%CV) | ≤5.3 (excl. LLOQ) | ≤6.0 |
The development of zileuton-d4 paralleled advances in leukotriene biochemistry and regulatory demands for robust bioanalytical methods. Zileuton, discovered in 1992, was the first oral 5-LO inhibitor approved for asthma, suppressing leukotriene synthesis via direct enzyme inhibition [2] [6]. As pharmacokinetic studies expanded to cover inflammatory diseases (e.g., COPD trials [4]), deuterated internal standards became essential to meet FDA/EMA guidelines requiring:
Table 3: Key Events in Zileuton and Zileuton-d4 Development
Year | Event | Significance |
---|---|---|
1992 | Discovery of zileuton as oral 5-LO inhibitor [2] | Validated 5-LO as target for asthma therapy |
1996 | First HPLC method for zileuton plasma quantification [1] | Limited sensitivity (LLOQ >100 ng/mL) |
2014 | LC-MS/MS method with zileuton-d4 for bioequivalence studies [1] | Achieved LLOQ 50.5 ng/mL; met EMA/FDA guidelines |
2019 | Protein precipitation LC-MS/MS using zileuton-d4 [8] | Simplified extraction; LLOQ 20 ng/mL; run time 2.1 min |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7